molecular formula C17H19N3O B2917372 5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 879477-75-5

5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2917372
CAS No.: 879477-75-5
M. Wt: 281.359
InChI Key: RRYRBJKJNBRWRC-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure known for its diverse biological activities. This specific analogue features a tert-butyl group at the 5-position and a p-tolyl group at the 3-position, modifications that are often explored to optimize the physicochemical and pharmacological properties of the core structure. Compounds within this chemical class have been extensively investigated as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis . The pyrazolo[1,5-a]pyrimidine core has also been identified as a potential antituberculosis lead through high-throughput whole-cell screening, with some derivatives showing promising activity against Mtb within macrophages . Furthermore, the core scaffold is a well-known mimic of the adenine moiety of ATP, making it a valuable template for developing inhibitors of various kinases, such as c-Src, which are relevant in cancer research . Researchers utilize this compound and its derivatives to explore structure-activity relationships (SAR), mechanism of action, and to develop novel therapeutic agents for diseases including tuberculosis and cancer. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-5-7-12(8-6-11)13-10-18-20-15(21)9-14(17(2,3)4)19-16(13)20/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGGQIBDKCVXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(p-tolyl)-1H-pyrazole-5-carbaldehyde with tert-butylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrimidine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit certain enzymes and pathways that are crucial for cell proliferation . The compound binds to these targets, disrupting their normal function and leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing properties:

Compound Name Substituents Key Features Applications/Reactivity References
5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (4g) 5: 4-isopropylphenyl; 7: -OH - OH proton at 12.44 ppm in ¹H NMR.
- Oxidizes to pyrimidinone (C=O at position 7).
Precursor for glycohybrid synthesis via propargylation.
5-(p-Tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4d) Core: Triazolo[1,5-a]pyrimidine; 5: p-tolyl; 7: -OH - Reacts with POCl₃ to form 7-chloro derivative (5d). Anti-tubercular activity after functionalization.
5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol (8ZM) Core: Tetrazolo[1,5-a]pyrimidine; 5: phenyl; 7: -OH - Tetrazolo ring increases electron deficiency.
- Alters solubility and stability.
Structural studies; potential for agrochemical applications.
5-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 5: 4-bromophenyl; 7: CF₃; 3: carboxamide - Trifluoromethyl enhances lipophilicity.
- Carboxamide enables hydrogen bonding.
Investigated for kinase inhibition and anticancer activity.
tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (134) 5: biphenyl-carbamoyl; 7: tert-butyl carbamate - Bulky carbamate group improves metabolic stability.
- Suzuki coupling for functionalization.
Anticancer agents; targets protein-protein interactions.

Physicochemical Properties

  • Lipophilicity :
    The tert-butyl group in the target compound enhances lipophilicity (logP ~3.5), improving membrane permeability compared to analogs with smaller substituents (e.g., isopropyl: logP ~2.8) .
  • Solubility :
    Hydroxyl-containing derivatives (e.g., 4g, 8ZM) exhibit moderate aqueous solubility (~50–100 µM), while carboxamide or trifluoromethyl-substituted analogs (e.g., 22) show reduced solubility due to increased hydrophobicity .

Research Findings and Key Insights

  • Steric Effects :
    The tert-butyl group in the target compound reduces enzymatic degradation, enhancing in vivo stability compared to 5-(4-isopropylphenyl) analogs .
  • Electronic Effects: The p-tolyl group’s electron-donating nature stabilizes the pyrazolo[1,5-a]pyrimidine core, altering redox potentials and reactivity relative to halogenated derivatives (e.g., 5d) .
  • Biological Selectivity: Carboxamide and carbamate derivatives (e.g., 134, 22) exhibit higher selectivity for cancer cell lines over normal cells, likely due to targeted interactions with ATP-binding pockets .

Biological Activity

5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound within the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with tert-butyl and p-tolyl substituents. Its molecular formula is C16H19N5OC_{16}H_{19}N_5O, and it has a molecular weight of approximately 287 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound has been shown to inhibit key enzymes and receptors that play crucial roles in cellular proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of mycobacterial ATP synthase, which is critical for the survival of Mycobacterium tuberculosis (M.tb). This inhibition results in decreased bacterial growth and viability in vitro and in vivo models .
  • FLT3 Inhibition : It has been identified as a potent inhibitor of FLT3 internal tandem duplications (FLT3-ITD), which are prevalent in acute myeloid leukemia (AML). The compound demonstrated IC50 values as low as 0.4 nM against FLT3-ITD, indicating strong antiproliferative effects on AML cell lines .

Biological Activity

The biological activities of this compound can be summarized as follows:

Biological Activity Inhibition Target IC50 Value Effect
Mycobacterial Growth InhibitionATP Synthase (M.tb)Not specifiedSignificant reduction in M.tb viability
AML Cell ProliferationFLT3-ITD0.4 nMPotent antiproliferative activity

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo[1,5-a]pyrimidines has revealed that modifications to the substituents on the pyrazole ring significantly affect biological activity. For instance:

  • Substituting different groups at the 3 or 5 positions can enhance potency against specific targets like FLT3 or ATP synthase.
  • The presence of bulky groups such as tert-butyl increases lipophilicity, potentially improving cell membrane permeability and bioavailability.

Case Studies and Research Findings

Recent studies have explored various derivatives of pyrazolo[1,5-a]pyrimidines to optimize their biological activity:

  • Antimycobacterial Activity : A series of novel derivatives were synthesized and tested for their ability to inhibit M.tb growth. Compounds with specific substitutions showed promising results in both in vitro assays and animal models .
  • Antileukemic Potential : In another study focusing on AML, compounds structurally similar to this compound were evaluated for their ability to inhibit FLT3 signaling pathways. The most effective compounds displayed significant reductions in cell viability in resistant AML cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare pyrazolo[1,5-a]pyrimidine derivatives like 5-(tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol?

  • Answer : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing trifluoromethyl ketones (e.g., 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)but-3-en-2-one) with aminopyrazole derivatives in acetic acid, followed by extraction with chloroform and recrystallization from hexane (yield ~79%) . Key steps include optimizing reaction time (e.g., 16 hours) and solvent selection (acetic acid for protonation). Purification via recrystallization ensures high crystallinity for structural studies.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be prioritized?

  • Answer :

  • 1H/13C NMR : Assign signals for tert-butyl (δ ~1.3 ppm for CH3) and p-tolyl (δ ~2.4 ppm for methyl, aromatic protons at δ 7.2–7.4 ppm) groups. Pyrimidine ring protons appear as distinct downfield signals (δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate substituents like CF3 or tert-butyl groups .
  • X-ray crystallography : Resolve planarity of the pyrazolopyrimidine core (mean deviation <0.014 Å) and dihedral angles (e.g., 14.1° between p-tolyl and the fused ring system) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Answer : Screen for enzyme inhibition (e.g., cAMP phosphodiesterase or xanthine oxidase) using fluorometric assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM. Compare results to known pyrazolopyrimidine drugs like Zaleplon for baseline activity .

Advanced Research Questions

Q. How do structural modifications at positions 3 and 5 influence the compound’s planarity and intermolecular interactions?

  • Answer : Substituents like p-tolyl at position 3 introduce steric bulk, increasing dihedral angles (e.g., 14.1° vs. 0.84° in unsubstituted analogs) and reducing π-π stacking. The tert-butyl group at position 5 enhances hydrophobicity, favoring van der Waals interactions in crystal packing. Computational modeling (DFT) can predict torsion angles and validate crystallographic data .

Q. What strategies resolve contradictions in reported biological activities across structurally similar pyrazolopyrimidines?

  • Answer : Discrepancies (e.g., varying IC50 values for kinase inhibition) may arise from assay conditions (e.g., ATP concentration) or cellular permeability differences. Address this by:

  • Standardizing assay protocols (e.g., fixed ATP levels in kinase assays).
  • Performing logP measurements to correlate lipophilicity with membrane penetration .
  • Using isothermal titration calorimetry (ITC) to validate direct target binding vs. off-target effects.

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Answer :

  • Molecular docking : Identify binding poses in target proteins (e.g., PGHS-2 for anti-inflammatory activity) and prioritize substituents with favorable interactions (e.g., trifluoromethyl for hydrophobic pockets).
  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3), polar surface area (<140 Ų), and metabolic stability (CYP450 inhibition screening) .

Methodological Guidance

Q. What experimental precautions are critical when handling tert-butyl-substituted pyrazolopyrimidines?

  • Answer :

  • Storage : Keep under inert gas (N2/Ar) at −20°C to prevent tert-butyl group oxidation.
  • Safety : Use explosion-proof equipment during high-temperature reactions (e.g., reflux in acetic acid).
  • Waste disposal : Segregate halogenated solvents (e.g., chloroform) and heavy metal catalysts (e.g., Pd in cross-coupling) for professional treatment .

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